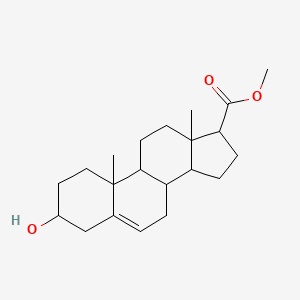
2-(1-methylpyrazol-4-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methylpyrazol-4-yl)guanidine is a heterocyclic compound that features a pyrazole ring substituted with a guanidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylpyrazol-4-yl)guanidine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with guanidine. The reaction is carried out under basic conditions, often using sodium methoxide or potassium carbonate as the base. The reaction mixture is usually refluxed in a suitable solvent such as methanol or ethanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-methylpyrazol-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or the guanidine group.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the guanidine group.
Aplicaciones Científicas De Investigación
2-(1-methylpyrazol-4-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(1-methylpyrazol-4-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-methyl-1H-pyrazol-4-yl)methanol
- 1-(1-methyl-1H-pyrazol-4-yl)ethanone
- 1-(1-methyl-1H-pyrazol-4-yl)amine
Uniqueness
2-(1-methylpyrazol-4-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions, making it a valuable scaffold for drug design and material science applications.
Propiedades
Fórmula molecular |
C5H9N5 |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2-(1-methylpyrazol-4-yl)guanidine |
InChI |
InChI=1S/C5H9N5/c1-10-3-4(2-8-10)9-5(6)7/h2-3H,1H3,(H4,6,7,9) |
Clave InChI |
IMQAJZKSGRRBCU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [4-(3-azetidinyl)-1-piperazinyl]cyclopropyl-](/img/structure/B8745599.png)

![Spiro[4.5]decane-6-carbaldehyde](/img/structure/B8745607.png)

![7-Methoxy-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-A]quinazoline](/img/structure/B8745629.png)
![[2-(3-Chloro-phenyl)-2H-tetrazol-5-yl]-methanol](/img/structure/B8745633.png)








